molecular formula C12H13BrN2O3S B2947685 2-(4-bromobenzenesulfonyl)-N-(cyanomethyl)-2-methylpropanamide CAS No. 1311747-61-1

2-(4-bromobenzenesulfonyl)-N-(cyanomethyl)-2-methylpropanamide

Cat. No.: B2947685
CAS No.: 1311747-61-1
M. Wt: 345.21
InChI Key: NSAUUKIMZAXFLW-UHFFFAOYSA-N
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Description

2-(4-Bromobenzenesulfonyl)-N-(cyanomethyl)-2-methylpropanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bromobenzene sulfonyl group attached to a cyanomethyl group and a 2-methylpropanamide moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzenesulfonyl)-N-(cyanomethyl)-2-methylpropanamide typically involves multiple steps, starting with the bromination of benzenesulfonic acid to form 4-bromobenzenesulfonyl chloride. This intermediate is then reacted with cyanomethylamine under controlled conditions to introduce the cyanomethyl group. Finally, the resulting compound is treated with 2-methylpropanoic acid to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction times to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: : The cyanomethyl group can be reduced to form an amine.

  • Substitution: : The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles such as sodium iodide or potassium fluoride can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity with various reagents makes it valuable in multi-step synthesis pathways.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural complexity allows for the design of specific inhibitors that can modulate biological pathways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-bromobenzenesulfonyl)-N-(cyanomethyl)-2-methylpropanamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzenesulfonyl chloride: : Similar in structure but lacks the cyanomethyl and amide groups.

  • N-(cyanomethyl)-2-methylpropanamide: : Lacks the bromobenzene sulfonyl group.

  • 2-(4-bromobenzenesulfonyl)propanamide: : Similar but with a different amine group.

Uniqueness

The uniqueness of 2-(4-bromobenzenesulfonyl)-N-(cyanomethyl)-2-methylpropanamide lies in its combination of functional groups, which allows for diverse reactivity and potential applications. This combination of a bromobenzene sulfonyl group, a cyanomethyl group, and an amide group provides a unique chemical profile that distinguishes it from similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-N-(cyanomethyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-12(2,11(16)15-8-7-14)19(17,18)10-5-3-9(13)4-6-10/h3-6H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAUUKIMZAXFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC#N)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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